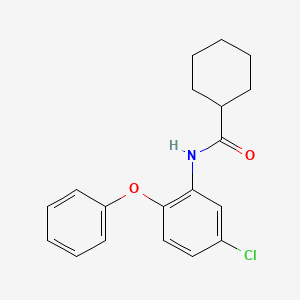

![molecular formula C22H11Cl2N3O3S B4622328 2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4622328.png)

2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Overview

Description

Synthesis Analysis

The synthesis of this compound and its derivatives often involves multi-step chemical reactions, focusing on constructing the complex triazine and thiazolo rings. For example, derivatives of 5H-1,3,4-thiadiazolo[3,2-a]-s-triazine-5,7-dione substituted in positions 2 and 6 have been described, indicating a methodological approach to synthesizing related compounds with potential anti-inflammatory and antipyretic properties (Russo et al., 1978). Another study presents the synthetic approach to derivatives involving benzoyl and benzyl groups as starting points for further transformations into fused triazine systems, demonstrating the complexity and versatility of synthetic strategies for these molecules (Massry, 2003).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of multiple heterocyclic rings, which are crucial for their chemical reactivity and potential biological activities. X-ray crystallography studies, such as those on related triazine derivatives, provide detailed insights into the molecular configurations, intermolecular interactions, and crystal packing, which are essential for understanding the chemical behavior and designing new compounds with desired properties (Wang Qing-min et al., 2004).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, highlighting their reactivity and potential for chemical modifications. For instance, unexpected formation of derivatives through condensation reactions illustrates the reactive nature of these molecules and their potential for generating new chemical entities with diverse properties (Kravchenko et al., 2015). Additionally, the synthesis and characterization of fused triazine derivatives based on reactions with aldehydes and chloroacetic acid demonstrate the molecules' versatility in forming new compounds (El-All et al., 2016).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structure, are directly influenced by their molecular structure. Studies that focus on the crystallography of related compounds provide valuable information on the structural aspects that dictate these physical properties, which are crucial for their application and handling (Shibata & Mizuguchi, 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles or electrophiles, oxidation and reduction potentials, and acid-base behavior, are critical for understanding the compound's behavior in various chemical environments. These properties are influenced by the electronic structure of the molecule, the presence of functional groups, and the overall molecular architecture. Studies on related compounds, focusing on their reactivity and interactions with different chemical reagents, shed light on the complex chemistry of these molecules and their potential for further chemical transformations (Thorat et al., 2013).

Scientific Research Applications

Synthesis and Characterization

The complex chemical structure of 2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione allows for its use in various synthetic and mechanistic studies. For example, research has been conducted on synthesizing new fused triazine derivatives based on similar structures, highlighting the potential for creating novel compounds with unique properties. These studies include characterizing the synthesized compounds through analytical and spectroscopic measurements, providing a foundation for further exploration of their applications in scientific research (Abd El-All et al., 2016).

Antimicrobial Evaluation

Compounds with structures similar to 2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione have been evaluated for their antimicrobial properties. Studies have synthesized and tested various derivatives for antibacterial and antifungal activity, showing that some of these compounds exhibit significant efficacy against certain strains of bacteria and fungi. This indicates the potential for these compounds to be developed into antimicrobial agents, contributing to the field of medicinal chemistry and pharmaceuticals (Karthikeyan et al., 2009).

Photochemistry and Photophysics

The photochemical and photophysical properties of compounds structurally related to 2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione have been extensively studied. These compounds find applications as photoacid generators in photoresist formulations for the semiconductor industry. Understanding the mechanisms of photo-induced reactions and the properties of these compounds under various conditions can lead to advancements in photolithography and materials science (Pohlers et al., 1997).

Solubility and Partitioning in Biological Media

Research on similar compounds has focused on their solubility thermodynamics and partitioning processes in biologically relevant solvents. These studies are crucial for drug design and development, as they provide insight into how these compounds behave in various environments, including their solubility in different solvents and their potential for lipophilic delivery pathways in biological media. Understanding these properties is essential for developing effective pharmaceuticals (Volkova et al., 2020).

properties

IUPAC Name |

(2Z)-2-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H11Cl2N3O3S/c23-13-6-8-16(24)15(10-13)17-9-7-14(30-17)11-18-21(29)27-22(31-18)25-20(28)19(26-27)12-4-2-1-3-5-12/h1-11H/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKLOQYWEPFPMY-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl)SC3=NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl)/SC3=NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H11Cl2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-chlorobenzyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4622252.png)

![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4622255.png)

![4-[(4-phenoxybutanoyl)amino]benzamide](/img/structure/B4622256.png)

![2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine](/img/structure/B4622279.png)

![5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4622293.png)

![methyl 4-ethyl-5-methyl-2-[({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4622296.png)

![1-{3-[(2,5-dimethoxybenzyl)oxy]-2-hydroxypropyl}-2,2,6,6-tetramethyl-4-piperidinol](/img/structure/B4622309.png)

![3-[4-(allyloxy)-3,5-dibromophenyl]-2-cyano-N-(4-methoxyphenyl)acrylamide](/img/structure/B4622321.png)

![4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4622343.png)

![2,2,2-trichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4622347.png)

![N-allyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4622355.png)